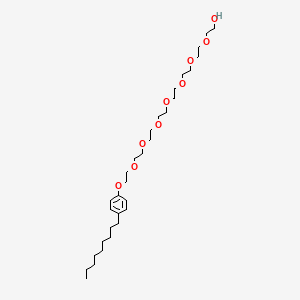

Nonylbenzene-PEG8-OH

Descripción

Contextualizing Polyethylene (B3416737) Glycol (PEG) Derivatives in Contemporary Chemical Sciences

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com In chemical sciences, PEG and its derivatives are widely utilized due to their advantageous properties. thermofisher.comrsc.org PEGs are hydrophilic, non-toxic, and non-immunogenic, making them suitable for biological and pharmaceutical applications. thermofisher.com The ability to attach different functional groups to the ends of PEG chains has broadened their utility, leading to the development of various PEG derivatives. biochempeg.com

These derivatives are employed as crosslinking agents, spacers, and in the process of PEGylation, which involves covalently attaching PEG to other molecules like proteins, peptides, and nanoparticles. thermofisher.combiochempeg.com PEGylation enhances the water solubility and biocompatibility of these molecules, which is particularly beneficial in drug delivery systems. biochempeg.comsinopeg.com PEG derivatives are also crucial in biotechnology for applications such as cell culture, tissue engineering, and biosensors. sinopeg.com In materials science, they serve as lubricants, surfactants, and polymer additives. sinopeg.com

Significance of Nonylbenzene (B91765) Moieties in Amphiphilic Architecture Design

Amphiphilic molecules possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. diva-portal.org The nonylbenzene group in Nonylbenzene-PEG8-OH constitutes its hydrophobic moiety. This long alkyl chain attached to a benzene (B151609) ring provides a significant nonpolar character to the molecule. nih.gov

The presence of a hydrophobic tail and a hydrophilic head is the defining characteristic of amphiphiles, which allows them to self-assemble in aqueous environments into organized structures like micelles and vesicles. nih.gov The specific nature of the hydrophobic group, in this case, nonylbenzene, influences the self-assembly process and the properties of the resulting nanostructures. nih.gov The nonyl group, a nine-carbon alkyl chain, contributes to strong hydrophobic interactions, which are a primary driving force for the formation of these assemblies. nih.gov The aromatic benzene ring can also participate in π-π stacking interactions, further influencing the packing and stability of the self-assembled structures. nih.gov

Research Trajectories and Academic Relevance of this compound

Current research involving this compound and similar PEGylated nonylphenols is often directed towards their application as linkers in the synthesis of complex molecules. One notable area of application is in the development of Proteolysis Targeting Chimeras (PROTACs). hodoodo.comchemsrc.comtargetmol.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. chemsrc.com The PEG chain in compounds like this compound serves as a flexible linker connecting the two binding domains of the PROTAC molecule. targetmol.comukchemicalsuppliers.co.uk

The academic relevance of this compound also extends to the study of surfactants and their environmental fate. Nonylphenol ethoxylates, a class of compounds to which this compound is structurally related, have been extensively studied due to their widespread use and environmental impact. maine.govpic.intresearchgate.netaloki.hu Research in this area focuses on their degradation, potential toxicity, and endocrine-disrupting properties. maine.govaloki.hunih.gov

Scope and Objectives of Current Research Paradigms for this compound

The primary objectives of current research on this compound can be summarized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its analogs. This includes detailed characterization of their chemical and physical properties.

Application in PROTACs and ADCs: Investigating the utility of this compound as a linker in the design and synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). chemsrc.comchemsrc.com The length and flexibility of the PEG chain are critical parameters that can influence the efficacy of these therapeutic agents. biochempeg.com

Self-Assembly and Nanomaterials: Exploring the self-assembly behavior of this compound to form various nanostructures. The goal is to understand how molecular architecture dictates the morphology and properties of these assemblies for potential applications in nanotechnology and materials science. nih.gov

Environmental and Toxicological Studies: Although this article does not focus on safety profiles, it is a significant area of research for related nonylphenol ethoxylates. Understanding the environmental behavior and potential biological effects of these compounds is crucial for their responsible use. maine.govaloki.hu

Detailed Research Findings

Recent research has highlighted the role of PEG-based linkers, including structures similar to this compound, in the development of PROTACs. The linker is a critical component that connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase. chemsrc.com The length and composition of the PEG linker can significantly impact the formation of a stable ternary complex and the subsequent degradation of the target protein.

For instance, a study on the synthesis of octa(ethylene glycol) derivatives provides methods that can be adapted for the preparation of this compound. chemsrc.com Furthermore, the use of PEG derivatives in the synthesis of PROTACs is well-documented, emphasizing the importance of the linker in achieving selective protein degradation. chemsrc.comukchemicalsuppliers.co.uk

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41506-14-3 | 001chemical.com |

| Molecular Formula | C31H56O9 | 001chemical.comuni.lu |

| Molecular Weight | 572.77 g/mol | 001chemical.com |

| Synonyms | 23-(4-nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | 001chemical.com |

| Predicted XlogP | 4.8 | uni.lu |

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPRRHYTDCWGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872586 | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41506-14-3, 27177-05-5 | |

| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for Nonylbenzene Peg8 Oh

Strategic Design of Precursors and Initiators for Controlled Synthesis

The successful synthesis of Nonylbenzene-PEG8-OH hinges on the careful preparation of its two core components: the nonylbenzene (B91765) scaffold that initiates the structure and the oligo(ethylene glycol) chain that dictates its hydrophilic properties.

The foundational precursor for this compound is nonylphenol. Industrially, nonylphenol is produced through the acid-catalyzed alkylation of phenol (B47542) with nonene. wikipedia.orgaloki.hu This process typically yields a complex mixture of isomers, with the branched nonyl group attached to the phenol ring at various positions, most commonly the para-position (4-nonylphenol). wikipedia.orgaloki.huswinburne.edu.au For the synthesis of a defined chemical entity like this compound, a specific isomer, typically 4-nonylphenol (B119669), is used as the starting scaffold.

The nonylphenol molecule serves two critical functions:

The Hydrophobic Anchor: The nine-carbon alkyl chain provides the lipophilic character essential for the molecule's surfactant properties. elchemy.com

The Reaction Site: The phenolic hydroxyl (-OH) group is the key functional site for the subsequent covalent attachment of the polyethylene (B3416737) glycol chain. aloki.hu This hydroxyl group can be deprotonated under basic conditions to form a phenoxide ion, a potent nucleophile essential for ether bond formation. lscollege.ac.in

The choice of a specific nonylphenol isomer is the first step in ensuring the structural homogeneity of the final product.

| Reactant/Precursor | Role in Synthesis | Relevant Properties |

| 4-Nonylphenol | Hydrophobic scaffold and nucleophilic initiator | Contains a phenolic -OH for reaction; provides lipophilicity. |

| Ethylene (B1197577) Oxide | Monomer for PEG chain formation | Reacts with the initiator to form the ethoxylate chain. |

| Tosyl-PEG8-OH | Pre-formed hydrophilic chain | A monodisperse PEG chain activated for coupling. |

| Base (e.g., NaH, KOH) | Catalyst/Reagent | Deprotonates the phenolic -OH to form a reactive alkoxide/phenoxide. lscollege.ac.inelchemy.com |

| Alkyl Halide/Tosylate | Electrophilic partner | Provides the site for nucleophilic attack by the phenoxide. lscollege.ac.inlibretexts.org |

This table outlines the primary components and their functions in the synthesis of this compound.

A critical challenge is the creation of a PEG chain with a precise length of eight ethylene glycol units, terminating in a hydroxyl group. Standard anionic polymerization of ethylene oxide, while common for industrial NPE production, yields a polymer with a distribution of molecular weights (polydisperse). To achieve a monodisperse PEG8 chain, a controlled, stepwise chemical synthesis is employed. rsc.org

This advanced approach often involves:

Using Protected Building Blocks: The synthesis can start with smaller, commercially available monodisperse PEG oligomers, such as tetra(ethylene glycol) (PEG4). rsc.org

Stepwise Elongation: One end of a PEG4 molecule is protected (e.g., with a trityl group), while the other is functionalized to be a good leaving group (e.g., a tosylate). This molecule is then reacted with the sodium salt of another PEG4 molecule to form a protected PEG8 chain.

Selective Deprotection and Functionalization: The protecting group on the terminal end of the newly formed PEG8 chain is removed, yielding a free hydroxyl group. The other end is functionalized into a reactive group, such as a tosylate (OTs), creating a heterobifunctional Tosyl-PEG8-OH molecule. rsc.org This molecule is now an ideal electrophile for site-specific reaction with the nonylphenol nucleophile.

This methodical synthesis ensures that the PEG chain has the exact length required and possesses the correct terminal functional groups for the subsequent coupling reaction.

Nonylbenzene-Based Scaffolds for Poly(ethylene glycol) Conjugation

Optimized Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield of the target compound requires careful optimization of the reaction that links the nonylbenzene scaffold to the PEG8 chain. This involves selecting the appropriate reaction type and fine-tuning parameters such as temperature, solvent, and catalyst loading. researchgate.netscielo.br

While esterification is a common reaction for linking molecules to PEG chains, the bond between the nonylphenol and the PEG chain in this compound is an ether linkage (-O-). rsc.orgmdpi.com The most prevalent and effective method for forming this type of aryl-alkyl ether bond is the Williamson ether synthesis . swinburne.edu.aulscollege.ac.in

The reaction proceeds as follows:

Deprotonation: 4-nonylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the phenolic hydroxyl group. epa.govelchemy.com This creates a highly reactive sodium or potassium nonylphenoxide ion.

Nucleophilic Substitution (SN2): The nonylphenoxide ion acts as a nucleophile, attacking the terminal carbon of the functionalized PEG8 chain (e.g., Tosyl-PEG8-OH). lscollege.ac.inlibretexts.org The tosylate group is displaced as a stable leaving group, resulting in the formation of the desired ether bond.

This etherification approach is robust and widely used for its efficiency in creating stable C-O bonds.

To improve the efficiency and yield of the Williamson ether synthesis, several advanced strategies can be employed. The reaction is often conducted at elevated temperatures (50-100 °C) in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure solubility of the reactants and facilitate the SN2 mechanism. lscollege.ac.infrancis-press.com

| Parameter | Optimized Condition | Rationale |

| Reaction Type | Williamson Ether Synthesis lscollege.ac.in | Forms a stable ether linkage; robust and well-established. |

| Nucleophile | 4-Nonylphenoxide (from 4-Nonylphenol + Base) | Strong nucleophile for efficient SN2 reaction. |

| Electrophile | Tosyl-PEG8-OH rsc.org | Monodisperse chain with an excellent leaving group (tosylate). |

| Solvent | Anhydrous THF or DMF francis-press.com | Polar aprotic solvent, facilitates SN2 reaction and dissolves reactants. |

| Temperature | 50–100 °C lscollege.ac.in | Provides sufficient energy to overcome activation barrier without promoting side reactions. |

| Reaction Time | 1–8 hours lscollege.ac.in | Sufficient for reaction completion, monitored by TLC or LC-MS. |

This table summarizes the optimized conditions for the high-yield synthesis of this compound via Williamson ether synthesis.

Phase-transfer catalysis is another advanced technique that can be used, especially if scaling up the reaction. A phase-transfer catalyst can shuttle the phenoxide ion from an aqueous or solid phase into the organic phase where the electrophilic PEG derivative resides, accelerating the reaction rate and improving yield.

Esterification and Etherification Approaches in Oligomer Synthesis

Polymerization Control and Chain-End Functionalization Specific to PEG8-OH

The synthesis of this compound is a prime example of the need for precise polymerization control, moving beyond statistical polymerization to deterministic synthesis.

| Synthesis Method | Control over PEG Length | Purity of Final Product | Typical Application |

| Industrial Ethoxylation | Low (produces a distribution of chain lengths, e.g., NPE-9) elchemy.com | Low (Polydisperse mixture) | Industrial detergents, emulsifiers atamanchemicals.com |

| Stepwise Chemical Synthesis | High (produces a single, defined chain length, e.g., PEG8) rsc.org | High (Monodisperse) | Pharmaceuticals, PROTAC linkers medchemexpress.eumedchemexpress.com |

This table compares the industrial method for producing nonylphenol ethoxylates with the advanced synthetic method required for a specific compound like this compound.

The industrial method for making nonylphenol ethoxylates involves the direct anionic ring-opening polymerization of ethylene oxide, initiated by nonylphenol. epa.govelchemy.com The average number of ethoxy units is controlled by the molar ratio of ethylene oxide to nonylphenol, but the result is always a Poisson distribution of chain lengths. epa.govacs.org

For this compound, this lack of precision is unacceptable. The synthesis must rely on pre-formed, monodisperse oligo(ethylene glycol) units. The chain-end functionalization is equally crucial. The synthesis of a heterobifunctional intermediate like Tosyl-PEG8-OH is a key enabling step. It ensures that one end of the PEG chain reacts specifically with the nonylphenol, while the other end retains a non-reactive hydroxyl group, which remains as the terminal functional group in the final this compound product. This terminal hydroxyl is significant as it can serve as an attachment point for further conjugation, for instance, in the synthesis of PROTACs where this compound is used as a linker. medchemexpress.eumedchemexpress.com

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound and its precursors can be evaluated through the lens of green chemistry, which seeks to design chemical processes that minimize the use and generation of hazardous substances. labmanager.commdpi.com Key principles applicable to this synthesis include improving atom economy, utilizing renewable feedstocks, and employing more efficient and benign catalysts.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnumberanalytics.com Reactions with high atom economy are fundamental to green chemistry as they inherently generate less waste. nih.gov

Addition Reactions: These reactions, such as the ethoxylation step in the synthesis of this compound, are intrinsically atom-economical. In the ideal reaction, all atoms from the ethylene oxide reactant are incorporated into the growing polymer chain, resulting in a theoretical atom economy of 100%. rsc.org

Substitution and Elimination Reactions: In contrast, many classical reactions like substitutions are less atom-economical because they necessarily produce byproducts. nih.gov The synthesis of the nonylphenol precursor from phenol and nonene, while an addition, can be preceded by steps with lower atom economy.

Table 2: Intrinsic Atom Economy of Common Reaction Types

| Reaction Class | Description | Atom Economy | Relevance to Synthesis |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | 100% | The core ethoxylation step is an addition reaction. rsc.org |

| Rearrangement | A molecule's structure is rearranged. | 100% | Isomerization reactions can be highly atom-economical. nih.gov |

| Substitution | Part of one molecule is replaced by another group. | < 100% | Precursor synthesis may involve substitution steps, generating byproducts. nih.gov |

| Elimination | A molecule splits into two or more smaller ones. | < 100% | Inherently atom-uneconomical due to byproduct formation. nih.gov |

A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. reagent.co.uk The conventional synthesis of this compound relies heavily on petrochemicals. wordpress.com

Nonylphenol Precursor: Phenol and propylene (B89431) are derived from petroleum (via the cumene (B47948) process and fluid catalytic cracking, respectively).

Ethylene Oxide Precursor: Ethylene is primarily produced by steam cracking of hydrocarbons from natural gas or petroleum.

Transitioning to renewable feedstocks presents a significant opportunity for greening the synthesis process. abiosus.org

Bio-based Phenolics: Lignin (B12514952), a major component of biomass, is a natural polymer rich in phenolic structures. Research is underway to develop methods for depolymerizing lignin to produce phenol and other aromatic compounds. abiosus.org

Bio-ethylene: Ethylene can be produced by the dehydration of bio-ethanol, which is readily manufactured through the fermentation of sugars from crops like corn or sugarcane, or from cellulosic biomass. novomof.com This bio-ethylene can then be oxidized to form bio-based ethylene oxide.

The adoption of these pathways would reduce the carbon footprint of this compound and align its production with the principles of a sustainable bio-economy. plasticseurope.org

Table 3: Feedstock Transition to Renewable Alternatives

| Component | Conventional Feedstock | Source | Potential Renewable Feedstock | Source |

|---|---|---|---|---|

| Nonyl Group | Propylene | Petroleum / Natural Gas | N/A (Alkenes from bio-sources are an area of research) | Biomass |

| Phenol Group | Benzene (B151609) (via Cumene) | Petroleum | Phenolic Compounds | Lignin (Biomass) abiosus.org |

| PEG Chain | Ethylene | Petroleum / Natural Gas | Bio-ethylene | Bio-ethanol (from Sugars/Cellulose) novomof.com |

Catalysis

Catalysts are crucial for enabling reactions but their choice has significant environmental implications. Green chemistry advocates for catalytic reagents over stoichiometric ones and prefers heterogeneous catalysts that are easily separated and recycled. nih.gov

The conventional ethoxylation process uses homogeneous basic catalysts like KOH. While effective, these catalysts must be neutralized in a separate step, which generates salt waste and can complicate purification.

Advancements in catalysis offer greener alternatives:

Heterogeneous Catalysts: Solid base catalysts, such as modified zeolites or hydrotalcites, can replace homogeneous catalysts. These materials are easily filtered out of the reaction mixture, simplifying the process, reducing waste from neutralization, and allowing for catalyst reuse.

Enzymatic Catalysis: Biocatalysts like lipases could potentially be used for PEGylation under much milder conditions (lower temperature and pressure), leading to energy savings and potentially higher selectivity, which could narrow the polydispersity of the final product.

Improved Lewis Acids: For the alkylation step to produce nonylphenol, solid acid catalysts are already in use and represent a greener alternative to corrosive liquid acids like sulfuric or hydrofluoric acid. Continuous improvement of these catalysts can lead to higher selectivity for the desired para-isomer and reduce the formation of unwanted byproducts.

The development and implementation of advanced catalytic systems are key to enhancing the efficiency and reducing the environmental impact of producing this compound and related compounds. rsc.org

Sophisticated Spectroscopic and Chromatographic Characterization of Nonylbenzene Peg8 Oh

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, atom connectivity, and spatial relationships.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental assessment of the Nonylbenzene-PEG8-OH structure. The ¹H NMR spectrum reveals the chemical environment of all protons, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. hw.ac.uk

The structure of this compound contains three distinct regions: the p-substituted nonylbenzene (B91765) head, the polyethylene (B3416737) glycol (PEG) linker, and the terminal hydroxyl group. The expected chemical shifts in the ¹H and ¹³C NMR spectra reflect the unique electronic environment of each region. For instance, the repeating ethylene (B1197577) oxide units of the PEG chain typically produce a prominent signal in the ¹H NMR spectrum around 3.6 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures. abdn.ac.uk The exact values would be confirmed by experimental data.

| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | -C₆H₄- | 6.8 - 7.2 (two doublets) | 114 - 158 |

| PEG Chain Protons | -(OCH₂CH₂)₇- | ~3.6 (complex multiplet/singlet) | ~70.5 |

| Terminal Methylene (B1212753) | -CH₂OH | ~3.7 (triplet) | ~61.5 |

| Phenoxy Methylene | -OCH₂- (adjacent to ring) | ~4.1 (triplet) | ~68.0 |

| Nonyl Chain (α-CH₂) | -CH₂- (adjacent to ring) | ~2.6 (triplet) | ~35.0 |

| Nonyl Chain (internal CH₂) | -(CH₂)₇- | 1.2 - 1.6 (multiplets) | 22 - 32 |

| Nonyl Chain (terminal CH₃) | -CH₃ | ~0.9 (triplet) | ~14.0 |

While 1D NMR identifies the types and numbers of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. researchgate.net

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons within the nonyl alkyl chain and along the PEG backbone, confirming their sequential arrangement. It would also show coupling between the ortho- and meta-protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). columbia.edu This technique is invaluable for unambiguously assigning the carbon signals based on their known proton assignments. For example, the large proton signal at ~3.6 ppm would correlate with the carbon signal at ~70.5 ppm, confirming the assignment of the PEG backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). columbia.edu This is crucial for connecting the different structural fragments. Key HMBC correlations would include the link between the protons on the first methylene unit of the PEG chain and the oxygen-bearing aromatic carbon (C-O), and the correlation between the alpha-methylene protons of the nonyl group and the adjacent aromatic carbon. These correlations definitively establish the p-substituted pattern and the connection of the PEG chain to the phenolic oxygen.

Proton (1H) and Carbon (13C) NMR Analysis of this compound

Advanced Mass Spectrometry (MS) for Molecular Weight and Homogeneity Assessment

Mass spectrometry is a vital technique for determining the molecular weight of a compound and assessing the distribution of related species, which is particularly important for oligomeric substances like this compound.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules without significant fragmentation. nih.gov For PEGylated compounds, ESI-MS is typically used to confirm the mass of the primary oligomer and identify other components in the mixture. nih.gov The analysis of this compound would likely show a prominent peak corresponding to the sodiated adduct [M+Na]⁺, as PEG chains have a high affinity for sodium ions. Given the molecular formula C₃₁H₅₆O₉ (MW = 572.77 g/mol ), the expected m/z for the primary species would be approximately 595.76. ESI-MS can also detect the presence of other oligomers (e.g., with 7 or 9 PEG units) and impurities. researchgate.net

While ESI-MS confirms the presence of oligomers, MALDI-TOF MS is the preferred method for characterizing the entire oligomer distribution of a polymer sample. bath.ac.uk This technique provides detailed information about the sample's average molecular weight and its polydispersity. lcms.cznih.gov In a MALDI-TOF spectrum of this compound, one would expect to see a distribution of peaks centered around the target n=8 species. Each peak in the series is separated by 44.03 Da, the mass of a single ethylene glycol repeating unit (C₂H₄O). researchgate.net By analyzing the relative intensities of these peaks, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated to quantify the homogeneity of the sample. nih.gov

Table 2: Representative MALDI-TOF MS Data for a this compound Sample This table presents hypothetical data illustrating a typical oligomer distribution.

| Oligomer (n) | Chemical Formula | Calculated Mass (Da) | Observed m/z [M+Na]⁺ | Relative Intensity (%) |

| 6 | C₂₇H₄₈O₇ | 484.67 | 507.66 | 15 |

| 7 | C₂₉H₅₂O₈ | 528.72 | 551.71 | 60 |

| 8 | C₃₁H₅₆O₉ | 572.77 | 595.76 | 100 |

| 9 | C₃₃H₆₀O₁₀ | 616.82 | 639.81 | 75 |

| 10 | C₃₅H₆₄O₁₁ | 660.88 | 683.87 | 20 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Confirmation

Chromatographic Separations for Purity and Impurity Profiling

Chromatography is essential for separating the target compound from impurities, including starting materials, byproducts, and oligomers of different chain lengths. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed, using a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724). Detection could be achieved using a UV detector (monitoring the absorbance of the benzene ring) and/or a mass spectrometer (LC-MS).

A typical chromatogram would show a major peak at a specific retention time corresponding to the this compound molecule. The area of this peak relative to the total area of all peaks provides a quantitative measure of the sample's purity. Smaller peaks appearing at different retention times would indicate impurities. For instance, oligomers with fewer PEG units (more hydrophobic) would generally have longer retention times, while those with more PEG units (more hydrophilic) would elute earlier. Unreacted nonylphenol would also be readily separated and identified. This impurity profile is critical for quality control and ensuring the consistency of the material.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of nonylphenol ethoxylates like this compound. Given that commercial nonylphenol ethoxylates are typically mixtures of oligomers with varying polyethylene glycol (PEG) chain lengths, HPLC allows for the separation of these individual components. The separation is most commonly achieved using reversed-phase or normal-phase chromatography.

In reversed-phase HPLC, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, often a gradient of water and a polar organic solvent like acetonitrile or methanol. mtc-usa.comscielo.brijesd.org The separation mechanism is based on the hydrophobic interactions between the nonylphenyl group of the analyte and the stationary phase. As the concentration of the organic solvent in the mobile phase increases, the analytes are eluted in order of increasing hydrophobicity, which in the case of nonylphenol ethoxylates, corresponds to decreasing PEG chain length.

Normal-phase HPLC, on the other hand, employs a polar stationary phase (like silica) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and an alcohol). mtc-usa.com In this mode, separation is based on the interaction of the polar hydroxyl and ether functional groups with the stationary phase.

Advanced detectors are crucial for the sensitive and selective detection of this compound and its related oligomers.

UV-Vis Detectors: Aromatic compounds like nonylphenol exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. eag.com A UV-Vis detector set at a wavelength where the nonylphenol moiety absorbs strongly (typically around 277-280 nm) provides a robust and reliable method for detection. mtc-usa.comeag.com

Fluorescence Detectors (FLD): The phenolic group in this compound allows for highly sensitive and selective detection by fluorescence. The excitation and emission wavelengths are chosen to maximize the signal from the analyte while minimizing background interference. nih.gov

Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and structural information. nih.govresearchgate.netsepscience.comeuropa.eunih.gov Electrospray ionization (ESI) is a common ionization technique for these compounds, often detecting them as sodium or ammonium (B1175870) adducts. nih.govresearchgate.netlcms.cz LC-MS can not only quantify the different oligomers but also confirm their identity by their mass-to-charge ratio.

A representative HPLC analysis of a nonylphenol ethoxylate mixture would typically involve a gradient elution on a C18 column with UV detection. The resulting chromatogram would show a series of peaks, each corresponding to a different number of ethoxy units.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 277 nm |

| Injection Volume | 10 µL |

This table presents typical parameters and is for illustrative purposes.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers, including this compound. ontosight.airesearchgate.net This technique separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later.

The output from the GPC is a chromatogram showing the distribution of molecular sizes. By calibrating the column with a series of well-characterized polymer standards of known molecular weight (e.g., polyethylene glycol or polystyrene standards), it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. paint.org The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample. For commercial polymers like this compound, the PDI is typically greater than 1, reflecting the presence of a range of PEG chain lengths.

A refractive index (RI) detector is commonly used in GPC as it provides a response proportional to the concentration of the polymer. Light scattering detectors can also be used to obtain absolute molecular weight information without the need for column calibration.

Table 2: Representative GPC Data for a Nonylphenol Ethoxylate Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 550 g/mol |

| Weight-Average Molecular Weight (Mw) | 580 g/mol |

| Polydispersity Index (PDI) | 1.05 |

This table provides illustrative data for a nonylphenol ethoxylate with an average of 8 PEG units. Actual values may vary between batches.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. For this compound, FTIR is used to confirm the presence of the key functional groups: the aromatic ring, the alkyl chain, the polyether chain, and the terminal hydroxyl group.

The FTIR spectrum of a nonylphenol ethoxylate like Triton X-100 (an octylphenol (B599344) ethoxylate with a similar structure) shows characteristic absorption bands. tandfonline.commdpi.comnih.govspectrabase.com The spectrum of this compound is expected to be very similar.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Terminal Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Nonyl group) |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| ~1460 | C-H bend | Aliphatic (Nonyl group) |

| ~1250 | C-O stretch | Aryl-Ether |

| ~1100 (strong) | C-O-C stretch | Polyether Chain |

| ~830 | C-H out-of-plane bend | para-substituted Aromatic Ring |

This table is based on characteristic vibrational frequencies for the functional groups present in this compound and data from structurally similar compounds. tandfonline.comscirp.orgdeswater.comresearchgate.netoup.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for nonpolar bonds and symmetric vibrations, such as the C-C bonds in the alkyl chain and the aromatic ring.

The Raman spectrum of this compound would provide further confirmation of its structure. The spectrum of a similar surfactant, Triton X-100, reveals key vibrational modes. tandfonline.commdpi.comscispace.com

Table 4: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (Nonyl and PEG) |

| ~1615 | C=C stretch | Aromatic Ring |

| ~1450 | C-H bend | Aliphatic (Nonyl and PEG) |

| ~1300-1200 | C-O stretch, C-C stretch | Ether, Alkyl |

| ~830 | Ring breathing | para-substituted Aromatic Ring |

This table is based on characteristic Raman shifts for the functional groups present in this compound and data from structurally similar compounds. tandfonline.commdpi.comscispace.com

Supramolecular Chemistry and Self Assembly of Nonylbenzene Peg8 Oh Systems

Micellar and Vesicular Formation Dynamics of Nonylbenzene-PEG8-OH

In aqueous environments, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic nonylbenzene (B91765) tails and water molecules. This leads to the formation of various aggregates, most commonly micelles and, under certain conditions, vesicles. Micelles are typically spherical structures with a core composed of the hydrophobic nonylbenzene moieties, shielded from the water by a corona of the hydrated hydrophilic PEG8-OH chains. nist.gov The concentration at which these structures begin to form is a critical parameter known as the Critical Micelle Concentration (CMC).

Methodologies for Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental property of a surfactant and can be determined by monitoring the change in a physical property of the solution as a function of surfactant concentration. acs.org For non-ionic surfactants like this compound, several methods are employed:

Surface Tensiometry: This is a standard method for determining the CMC of both ionic and non-ionic surfactants. justagriculture.in As the surfactant concentration increases, molecules accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, the molecules begin to form micelles in the bulk solution. At this point, the surface tension becomes relatively constant. The CMC is identified as the concentration at which the sharp decrease in surface tension levels off. mdpi.comsanyo-si.com This method is highly sensitive, though it can be affected by highly surface-active impurities in commercial-grade surfactants. researchgate.net

Dye Solubilization: This technique utilizes a water-insoluble dye. The dye's absorbance in the surfactant solution is measured. Below the CMC, the absorbance is low. As micelles form, they create a hydrophobic environment in their core that can solubilize the dye, leading to a sharp increase in absorbance. orientjchem.org The concentration at which this sharp increase begins corresponds to the CMC. This method is particularly useful for commercial-grade surfactants as it directly indicates the presence of micelles in the bulk solution. researchgate.netorientjchem.org

Fluorescence Spectroscopy: This method often employs a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene experiences a polar environment. When micelles form, pyrene partitions into the hydrophobic micellar core. This change in environment causes a distinct shift in the fluorescence emission spectrum (e.g., the ratio of the first and third vibronic peaks, I1/I3), which can be plotted against surfactant concentration to determine the CMC. acs.org

Dynamic Light Scattering (DLS): DLS can also be used to determine the CMC by measuring the intensity of scattered light as a function of concentration. malvernpanalytical.com Below the CMC, only small monomers are present, and light scattering is minimal. Above the CMC, the formation of much larger micelles causes a significant increase in scattering intensity, allowing for the identification of the CMC. justagriculture.inresearchgate.net

Table 1: Representative Critical Micelle Concentration (CMC) Values for Nonylphenol Ethoxylates (NPEOs) at Room Temperature. Note: The specific CMC for this compound may vary, but values for similar NPEOs provide a useful reference.

| Surfactant (similar structure) | CMC (M) | Temperature (°C) | Method |

| Nonylphenol Ethoxylate (9 EO) | ~6.0 x 10⁻⁵ | 20 | Surface Tension |

| Nonylphenol Ethoxylate (9.5 EO) | ~6.1 x 10⁻⁵ | 25 | Not Specified |

| Nonylphenol Ethoxylate (12 EO) | ~1.5 x 10⁻⁴ | 20 | Surface Tension |

Data synthesized from multiple sources for representative purposes. mdpi.comresearchgate.netresearchgate.net

Morphological Characterization of Self-Assembled Structures via Electron Microscopy and Scattering Techniques

To understand the size, shape, and internal structure of the aggregates formed by this compound, various advanced analytical techniques are utilized.

Electron Microscopy: Transmission Electron Microscopy (TEM) provides direct visualization of the self-assembled structures. acs.org By drying a dilute solution of the surfactant on a grid, or by using cryogenic TEM (cryo-TEM) to flash-freeze the solution, it is possible to obtain high-resolution images of individual micelles or vesicles. rsc.org These images can reveal the morphology (e.g., spherical, cylindrical, or vesicular), size distribution, and even lamellarity of vesicles. nih.govup.ac.zaosti.gov

Scattering Techniques:

Dynamic Light Scattering (DLS): DLS is a primary technique for determining the hydrodynamic diameter of micelles and vesicles in their native solution state. researchgate.net It measures the fluctuations in scattered light caused by the Brownian motion of the aggregates. From these fluctuations, the diffusion coefficient is calculated, which is then used to determine the particle size via the Stokes-Einstein equation. researchgate.netmuser-my.com

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the detailed structure of micelles, including the shape and size of the core and the thickness of the hydrophilic corona. nist.govias.ac.in By using deuterated solvents (like D₂O), a contrast can be created between the hydrogen-rich hydrophobic core and the solvent, allowing for precise measurement of the core's dimensions. nist.gov SANS can differentiate between spherical and more complex shapes like ellipsoidal or cylindrical micelles. nist.govrsc.org

Influence of Molecular Architecture on Self-Assembly Behavior

The specific structure of the this compound molecule, including both its hydrophobic and hydrophilic parts, is the primary determinant of its self-assembly characteristics.

Impact of PEG8 Chain Length and Terminal Hydroxyl Group (-OH) on Assembly

The hydrophilic portion of the molecule, the PEG8-OH chain, counteracts the hydrophobic aggregation and defines the interface with the aqueous environment.

It generally leads to a lower CMC, as less hydrophobicity in the headgroup is needed to be overcome for aggregation to occur. nih.gov

It influences the geometry of the micelle. The size of the hydrophilic headgroup relative to the hydrophobic tail (described by the packing parameter) dictates whether spherical micelles, cylindrical micelles, or vesicles will form. rsc.org Shorter PEG chains favor structures with higher curvature, like smaller spherical micelles. nist.govnih.gov

Terminal Hydroxyl Group (-OH): The terminal hydroxyl group on the PEG chain plays a significant role in the surfactant's interaction with water and other molecules. It is capable of forming hydrogen bonds, which enhances the hydrophilicity of the headgroup and its interaction with the surrounding water molecules. rsc.orgresearchgate.net This terminal -OH group is believed to mediate a majority of the interactions at interfaces, anchoring the hydrophilic part of the surfactant to the aqueous phase. mdpi.comresearching.cn

Stimuli-Responsive Self-Assembly Mechanisms

The self-assembled structures of nonylphenol ethoxylates are not static and can be manipulated by external stimuli, making them "smart" or "responsive" materials. While specific data for this compound is limited, the behavior of the broader NPEO class provides insight into potential mechanisms.

Temperature: Non-ionic surfactants containing PEG chains exhibit a cloud point temperature (CPT). Below the CPT, the surfactant is soluble. As the temperature rises, the hydrogen bonds between the water molecules and the ether oxygens of the PEG chain weaken. This makes the PEG chain effectively more hydrophobic, leading to increased aggregation, micellar growth, and eventually phase separation, where the solution becomes cloudy. This temperature-responsiveness can be used to trigger changes in the system, such as the release of a substance encapsulated within the micelles. core.ac.uk

Salt Concentration (Salting-Out Effect): The addition of electrolytes (salts) to a solution of non-ionic surfactants can significantly influence their aggregation behavior. mdpi.com Ions, particularly anions, can disrupt the hydration layer around the PEG chains. This "salting-out" effect increases the effective hydrophobicity of the surfactant, which typically leads to a decrease in the CMC and an increase in the aggregation number. mdpi.comacs.org This means that micelles form at lower concentrations and tend to be larger in the presence of salt. rsc.org

pH: While generally considered insensitive to pH, extreme pH values can potentially affect the stability of the ether linkages in the PEG chain over long periods or at high temperatures, although this is not a primary responsive mechanism under typical conditions.

Temperature-Dependent Self-Organization and Phase Transitions

The self-assembly of non-ionic surfactants with poly(ethylene oxide) chains, such as this compound, is known to be highly sensitive to temperature. This is primarily due to the temperature-dependent hydration of the PEO chain. At lower temperatures, the ethylene (B1197577) oxide units are well-hydrated, making the PEO chain more hydrophilic and promoting the formation of smaller, more soluble aggregates. As the temperature increases, the hydrogen bonds between water and the ether oxygens of the PEO chain begin to break, leading to dehydration of the PEO chain. This decreased hydration makes the PEO chain more hydrophobic, which in turn favors the formation of larger, more compact micellar structures.

This temperature-induced change in hydrophilicity can lead to a phase transition known as the cloud point. At the cloud point temperature, the solution becomes turbid due to the phase separation of the surfactant-rich phase from the aqueous phase. For nonylphenol ethoxylates, the cloud point is dependent on the length of the PEO chain; a shorter chain generally results in a lower cloud point.

Research on homologous series of polyethylene (B3416737) glycol ether surfactants has shown that with increasing temperature, the critical micelle concentration (cmc) tends to increase. researcher.life Concurrently, the aggregation number of the micelles also increases, indicating the formation of larger self-assembled structures. researchgate.net The thermodynamics of micellization for such systems are often characterized by positive entropic and enthalpic changes, indicating that the process is driven by the hydrophobic effect. researchgate.net

The structural evolution of the micelles with temperature can be significant. For instance, studies on some PEO-containing block copolymers have shown a transition from unimers to spherical micelles at a critical micellization temperature, and further to bulk aggregates at even higher temperatures. nih.gov

A summary of expected temperature-dependent properties for a this compound system is provided in the table below, based on findings for similar non-ionic surfactants.

| Temperature | PEO Chain Hydration | Micellar Aggregation Number | Critical Micelle Concentration (CMC) |

| Low | High | Lower | Lower |

| High | Low | Higher | Higher |

This table represents general trends observed for non-ionic surfactants with PEO chains.

Co-assembly and Complex Formation with Other Molecular Entities

The self-assembled structures of this compound can be further functionalized or modified through co-assembly with other molecules, leading to the formation of complex supramolecular systems with tailored properties.

One well-studied area is the interaction of nonylphenol ethoxylates with cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic nonylphenyl group of the surfactant, forming an inclusion complex. researchgate.netnih.gov This complexation can disrupt the self-assembly of the surfactant into micelles. For example, the addition of β-cyclodextrin to a solution of a hydrophobically modified associating polymer (HASE) can lead to a decrease in viscosity due to the encapsulation of the polymer's hydrophobic moieties by the CD. The subsequent addition of a nonylphenol ethoxylate can then compete for the CD cavity, leading to a recovery of the solution's viscosity. ncsu.edu The strength of this interaction is influenced by the relative sizes and hydrophobicities of the guest molecule and the CD cavity.

Co-assembly with block copolymers is another strategy to create complex nanostructures. For instance, block copolymers of pyrrole (B145914) and ethoxylated nonylphenols have been synthesized, resulting in materials that combine the properties of both components. researchgate.net Similarly, the co-assembly of block copolymers and nanoparticles can be directed by interactions with surfactant-like molecules, leading to hierarchically ordered nanocomposites. nih.gov

The formation of these complex systems is governed by a delicate balance of multiple non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. The resulting structures can exhibit properties that are not present in the individual components, opening up possibilities for the design of advanced materials.

A table summarizing potential co-assembly systems with this compound and the primary driving interactions is shown below.

| Co-assembling Molecule | Primary Driving Interaction | Resulting Supramolecular Structure |

| β-Cyclodextrin | Host-guest inclusion of the nonylphenyl tail | Inclusion complex, disruption of micelles researchgate.netnih.gov |

| Hydrophobically modified associative polymer | Competitive hydrophobic interactions | Modulation of solution rheology ncsu.edu |

| Block Copolymers (e.g., with a solvophobic block) | Co-micellization driven by shared hydrophobicity | Hybrid micelles with tailored corona and core properties researchgate.net |

Interfacial Phenomena and Surface Activity of Nonylbenzene Peg8 Oh

Adsorption at Air-Water and Oil-Water Interfaces

The efficacy of a surfactant is often first characterized by its ability to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. Nonylbenzene-PEG8-OH excels in this regard, adsorbing efficiently at interfaces to form a monomolecular layer that disrupts the cohesive energy between bulk phase molecules. For the closely related Nonylphenol Ethoxylate with 9 EO units (NP-9), a 1% aqueous solution can reduce the surface tension of water to approximately 32 dynes/cm. chemistryconnection.com

| Property | Typical Value (for NP-9 Type) |

| Appearance | Pale yellow liquid |

| HLB (Hydrophile-Lipophile Balance) | 12.9 |

| pH (1% aq. solution) | 6 |

| Viscosity at 25°C | 243 cP |

| Surface Tension (1% actives, 25°C) | 32 dynes/cm |

| Critical Micelle Concentration (CMC) | 60 ppm |

| This table presents typical physical properties for a Nonylphenol Ethoxylate surfactant with 9 moles of Ethylene (B1197577) Oxide (EO), which is structurally very similar to this compound. Data sourced from a technical data sheet. chemistryconnection.com |

Methodologies for Surface Tension Measurement

The measurement of surface tension in surfactant solutions requires precise techniques to capture either dynamic or equilibrium values. Common methods include the du Noüy ring and Wilhelmy plate tensiometers.

Wilhelmy Plate Method : This technique is widely regarded as superior for determining the true equilibrium surface tension of surfactant solutions. clearsolutionsusa.com A thin plate, typically made of platinum, is brought into contact with the liquid surface. The force exerted on the plate by the liquid meniscus is measured, from which the surface tension is calculated. This method allows the surfactant molecules sufficient time to adsorb at the interface and reach an equilibrium state, providing a stable and accurate measurement. clearsolutionsusa.com For a 100 mg/L solution of a nonylphenol ethoxylate with 9.5 EO units, the equilibrium surface tension measured by the Wilhelmy plate method was found to be 30.12 mN/m. clearsolutionsusa.com

du Noüy Ring Method : This method involves pulling a platinum ring through the liquid surface. While common, it can be problematic for surfactant solutions because the dynamic process of stretching and breaking the liquid film often does not allow enough time for the surfactant to reach equilibrium at the newly created surface. clearsolutionsusa.com This can result in measured values that are higher than the true equilibrium surface tension, as the measurement is taken on a surface that is not yet fully saturated with surfactant molecules. clearsolutionsusa.com

| Measurement Method | Pull Rate (mm/min) | Measured Surface Tension (mN/m) |

| du Noüy Ring | 10 | 36.34 |

| du Noüy Ring | 5 | 35.24 |

| du Noüy Ring | 2 | 34.02 |

| du Noüy Ring | 1 | 33.19 |

| du Noüy Ring | 0.5 | 32.34 |

| Wilhelmy Plate (Equilibrium) | Zero | 30.12 |

| *This table compares surface tension values for a nonylphenol ethoxylate solution (100 mg/L NPE-9.5) measured by different methods. It illustrates how dynamic ring measurements yield higher values than the static, equilibrium measurement from the Wilhelmy plate. Data sourced from Clear Solutions, Inc. clearsolutionsusa.com * |

Interfacial Tension Studies in Multiphase Systems

In systems containing two immiscible liquids, such as oil and water, this compound adsorbs at the interface and significantly lowers the interfacial tension (IFT). This reduction is crucial for the formation and stabilization of emulsions. Studies on similar nonylphenol ethoxylates have shown a marked decrease in IFT between toluene (B28343) and water, with values dropping to around 9 mN/m. mdpi.com The extent of IFT reduction depends on the surfactant concentration, the nature of the oil phase, temperature, and salinity.

The spinning drop tensiometer is a powerful instrument for measuring very low to ultra-low IFT values, which are often encountered in surfactant-enhanced applications like oil recovery. mdpi.comacs.org This method involves rotating a horizontal tube containing a dense aqueous phase and a drop of a less dense oil phase. The centrifugal force elongates the drop, and by analyzing its shape, the IFT can be precisely calculated. acs.org

Stabilization Mechanisms in Emulsions and Dispersions

This compound is an effective emulsifier and dispersing agent due to its ability to form a protective film around droplets or particles, thereby preventing their aggregation or coalescence.

Role in Pickering Emulsions and Stabilized Colloidal Systems

This compound functions as a classic molecular surfactant and is not typically used to create Pickering emulsions. Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a strong mechanical barrier. In contrast, this compound stabilizes conventional emulsions by forming a non-rigid, dynamic monolayer.

In colloidal systems, this surfactant enhances stability through steric hindrance. When the surfactant adsorbs onto the surface of particles dispersed in a liquid, the hydrophilic polyethylene (B3416737) glycol chains extend into the solvent. acs.org If two particles approach each other, these hydrated chains overlap, creating a repulsive force that prevents the particles from flocculating or agglomerating. acs.orgaps.org This mechanism is vital in products like paints and inks, where uniform dispersion of pigments is required. atamanchemicals.comineris.fr

Advanced Assessment of Long-Term Colloidal Stability

Assessing the long-term stability of emulsions and dispersions is critical for product development and quality control. Beyond simple visual observation of creaming or sedimentation, several advanced techniques provide quantitative data.

Light Scattering Techniques : Methods like Small-Angle Light Scattering (SALS) can be used to monitor the initial stages of particle aggregation. nih.gov By measuring the aggregation kinetics, one can calculate the Fuchs stability ratio (W), a quantitative measure of colloidal stability. A higher W value indicates greater stability. nih.gov

Turbiscan Analysis : This optical method measures changes in light transmission and backscattering along the height of a sample over time. It can detect destabilization phenomena like creaming, sedimentation, flocculation, and coalescence long before they are visible to the naked eye. The data can be used to calculate a Turbiscan Stability Index (TSI), which provides a single value for ranking the stability of different formulations. rsc.org

Surface Modification and Coating Applications

The ability of this compound to migrate to surfaces makes it a useful additive for modifying the properties of materials. In the plastics industry, it can be melt-blended with polymers like polypropylene. researchgate.net During and after processing, the surfactant molecules migrate to the polymer surface, a phenomenon known as surface segregation. This creates a surface layer rich in the hydrophilic PEG chains, which increases the hydrophilicity and wettability of the otherwise hydrophobic polymer film. researchgate.net

In the paints and coatings industry, nonylphenol ethoxylates are indispensable. atamanchemicals.comineris.fr They function as:

Dispersing Agents : They adsorb onto pigment particles, preventing them from clumping together and ensuring uniform color and texture. ineris.fr

Leveling Agents : By controlling surface tension gradients during the drying process, they help the coating flow out into a smooth, even film, preventing defects like craters and "orange peel". ineris.fr

Emulsifiers : In water-based latex paints, they are used to emulsify the polymer resin, which is the binder that forms the paint film. ineris.fr

Non-fouling Surface Engineering Utilizing PEGylated Architectures

The phenomenon of biofouling, the undesirable accumulation of biomolecules and microorganisms on surfaces, is a significant challenge in various fields, including medical devices and marine applications. redox.com PEGylated architectures, such as those offered by this compound, are instrumental in the engineering of non-fouling surfaces. The primary mechanism behind the anti-fouling properties of PEG is the formation of a hydrated layer at the surface, which creates a steric barrier that repels the adsorption of proteins and other biomolecules. redox.com

The effectiveness of a PEGylated surface in resisting fouling is dependent on several factors, including the grafting density and the length of the PEG chains. While specific research on this compound for this application is limited, the principles of PEGylation are well-established. The hydrophilic nature of the eight-unit ethylene oxide chain in this compound would contribute to the formation of such a protective aqueous layer. This layer effectively masks the underlying substrate, preventing the initial protein adhesion that often precedes more extensive fouling. researchgate.net

Studies on various PEGylated systems have demonstrated their efficacy. For instance, the permeability of different PEG architectures (linear, dendron, and bottle brush) has been probed, revealing a sieve-like model where the extent of interaction with probe molecules is determined by size-exclusion principles. elchemy.com This suggests that the density and structure of the PEG layer, which can be influenced by the self-assembly of surfactants like this compound, are critical in designing surfaces with tunable anti-fouling properties. elchemy.com Although historically used in some industrial applications to prevent hydrocarbon fouling, the environmental persistence of nonylphenol derivatives has led to restrictions on their use. google.com

Development of Functional Monolayers and Multilayers with this compound

The self-assembly of amphiphilic molecules like this compound is a foundational principle for the bottom-up fabrication of functional monolayers and multilayers. These organized molecular films have applications in areas ranging from sensing to drug delivery. The formation of a monolayer occurs when the surfactant molecules adsorb at an interface, orienting themselves based on the polarity of the surrounding phases. For example, at a hydrophobic surface-water interface, the hydrophobic nonylphenyl tail would adsorb onto the surface, leaving the hydrophilic PEG chains extending into the aqueous phase. researchgate.net

Research on nonylphenol ethoxylates has shown their ability to form distinct layers on various substrates. For instance, when blended into a polymer like polypropylene, nonylphenol ethoxylate additives can migrate to the surface, a process known as surface segregation. researchgate.net This enriches the surface with the additive, creating a modified layer whose properties, such as hydrophilicity, are dictated by the segregated molecules. The length of the hydrophilic chain affects the resulting surface composition and properties. researchgate.net In some systems, a distinct surfactant surface layer with a measurable thickness can be formed. researchgate.net

The layer-by-layer (LbL) assembly technique can be employed to build more complex multilayer structures. While not specifically documented for this compound, the general principle involves the sequential adsorption of interacting species. PEGylated surfactants can be incorporated into multilayer films to impart specific functionalities, such as low-fouling properties. acs.org For example, polyelectrolyte multilayers can be capped with a PEGylated layer to significantly reduce nonspecific protein adsorption. researchgate.net The interaction between the ethoxylate groups of the PEG chain and other polymers, such as poly(acrylic acid), has been studied, demonstrating that surfactants with a higher number of ethylene oxide groups exhibit stronger interactions. acs.org This interaction is fundamental to the construction of stable, functional multilayer films.

The table below presents findings from a study on the adsorption of different nonylphenol ethoxylates on a coal surface, illustrating the effect of PEG chain length.

| Surfactant | Equilibrium Adsorption Capacity (x10⁻⁵ mol/g) | Resulting Water Content Reduction |

| NPEO-8 | 1.66 | 8.72% |

| NPEO-10 | 1.41 | 7.50% |

| NPEO-12 | 1.21 | 5.64% |

| Data adapted from a study on the dewatering of low-rank coal. bibliotekanauki.pl |

Polymer Science and Material Applications of Nonylbenzene Peg8 Oh As a Building Block

Incorporation into Block Copolymers and Graft Copolymers

The dual nature of Nonylbenzene-PEG8-OH makes it an attractive component for synthesizing amphiphilic block and graft copolymers. These polymers self-assemble into organized structures in selective solvents, a property crucial for various material applications.

The integration of the this compound moiety into polymer chains is primarily achieved by leveraging its terminal hydroxyl (-OH) group. This group can be chemically modified to act as either an initiator for polymerization or to become a polymerizable monomer itself.

Block Copolymers: One common strategy to create block copolymers is to use the hydroxyl group of this compound to initiate the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers. nih.gov This process grows a new polymer block directly from the this compound molecule, resulting in an A-B diblock copolymer where 'A' is the new polymer and 'B' is the original this compound moiety. Alternatively, the hydroxyl group can be transformed into an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com

Graft Copolymers: To produce graft copolymers, the this compound is typically converted into a "macromonomer" by attaching a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674), to its terminal hydroxyl end. This macromonomer can then be copolymerized with other conventional monomers via techniques like RAFT polymerization in a "grafting-through" approach. uctm.edu The result is a polymer backbone with pendant side chains of Nonylbenzene-PEG8. The density of these grafts can be controlled by adjusting the feed ratio of the macromonomer. uctm.edu

Table 1: Illustrative Synthesis Parameters for this compound Copolymers

| Polymer Architecture | Synthesis Method | Monomer(s) | Role of this compound | Typical Conditions |

|---|---|---|---|---|

| Diblock Copolymer | Ring-Opening Polymerization (ROP) | ε-caprolactone | Macroinitiator | Sn(Oct)2 catalyst, Toluene (B28343), 110°C mdpi.com |

| Diblock Copolymer | RAFT Polymerization | N-Vinylpyrrolidone (NVP) | Chain Transfer Agent Precursor | AIBN initiator, Dioxane, 70°C mdpi.com |

| Graft Copolymer | RAFT "Grafting-Through" | n-Butyl Methacrylate | Macromonomer | AIBN initiator, Toluene, 70°C |

Once this compound is incorporated into a copolymer, the resulting material possesses unique properties that can be further tailored. The nonylphenyl groups can act as physical crosslinking points or as hydrophobic domains, while the PEG chains ensure water solubility or biocompatibility.

Advanced functionalization strategies often target the other blocks within the copolymer or the backbone itself. nih.gov For instance, if a block copolymer is synthesized with a poly(glycidyl methacrylate) block, the epoxy groups on this block can be post-modified with various amines or thiols to introduce new functionalities. Similarly, if the backbone of a graft copolymer contains reactive sites, these can be used to attach bioactive molecules or other functional groups. mdpi.com This modular approach allows for the creation of polymers with precisely controlled properties for applications such as surface modification, drug delivery carriers, or specialized coatings. nih.govbeilstein-journals.org The presence of the nonylphenyl group provides a persistent hydrophobic anchor, which can be particularly useful for creating stable coatings on hydrophobic surfaces.

Synthesis of this compound-Containing Polymer Architectures

Role in Crosslinked Networks and Hydrogels

The amphiphilic character of this compound can be exploited to design novel crosslinked networks and hydrogels with unique structural and behavioral properties. These materials combine the hydrophilicity of PEG with hydrophobic domains provided by the nonylphenyl groups.

To be used as a crosslinker, the this compound molecule must be difunctionalized. This is typically achieved by converting the terminal hydroxyl group and the para-position of the phenyl ring (or by starting with a difunctional PEG) into reactive groups like acrylates or methacrylates. This creates an amphiphilic crosslinker, for example, Nonylbenzene-PEG8-diacrylate.

When this type of crosslinker is copolymerized with a hydrophilic monomer (such as acrylamide (B121943) or PEG-acrylate), it forms a hydrogel. biorxiv.org The design of these gelling systems revolves around controlling the interplay between chemical and physical crosslinks. cas.cz The covalent bonds from the acrylate polymerization form a stable network, while the hydrophobic nonylphenyl groups tend to aggregate together in the aqueous environment, forming physical crosslinking domains. nih.gov These domains can act as reinforcement points, potentially improving the mechanical strength and toughness of the hydrogel. The length of the PEG8 spacer influences the flexibility and the distance between these hydrophobic junctions.

The formation of these networks can be monitored using rheology to determine the gel point, which is the transition from a liquid to a solid-like state. researchgate.net After formation, the key characteristic of a hydrogel is its swelling behavior. The equilibrium swelling ratio is a measure of the hydrogel's ability to absorb and retain a solvent and is inversely related to the crosslinking density. kinampark.com

Table 2: Predicted Swelling and Mechanical Properties of a Hydrogel with Amphiphilic Crosslinker

| Crosslinker Type | Concentration of Crosslinker | Predicted Swelling Ratio in Water | Predicted Swelling Ratio in Toluene | Predicted Compressive Modulus |

|---|---|---|---|---|

| PEG-diacrylate (Hydrophilic) | 5 mol% | High | Low | Low |

| Nonylbenzene-PEG8-diacrylate (Amphiphilic) | 5 mol% | Moderate | Moderate | Medium |

| Nonylbenzene-PEG8-diacrylate (Amphiphilic) | 10 mol% | Low | Low | High |

Design of this compound-Based Gelling Systems

Development of Advanced Nanostructured Materials

The self-assembly of polymers containing this compound is a powerful route to creating advanced nanostructured materials. When a block copolymer composed of a hydrophobic block and a hydrophilic block containing the this compound moiety is placed in a selective solvent, it spontaneously organizes to minimize unfavorable interactions.

For example, a diblock copolymer such as Poly(styrene)-b-(this compound) in water would form spherical micelles. mdpi.com In this scenario, the water-insoluble polystyrene and nonylphenyl groups would aggregate to form a solid, hydrophobic core, while the hydrophilic PEG8 chains would form a solvated outer shell, or corona. This corona stabilizes the micelle in the aqueous solution. The size and aggregation number of these micelles are influenced by the relative lengths of the blocks. mdpi.comrsc.org

These nanostructures have potential applications as nanocarriers for hydrophobic substances or as templates for creating other nanomaterials. The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is a key parameter. researchgate.net Due to the highly hydrophobic nature of the nonylphenyl group, copolymers containing this moiety are expected to have a very low CMC, indicating the formation of stable nanostructures even at high dilutions. researchgate.net

Nanoparticle and Nanofiber Fabrication Using this compound

The amphiphilic nature of this compound, with its distinct hydrophobic nonylphenol tail and a hydrophilic PEG-8 chain, makes it a suitable candidate for the fabrication of nanomaterials through self-assembly processes. In aqueous media, these molecules can spontaneously organize to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This property is fundamental to its application in the synthesis of nanoparticles and the formation of nanofibers.

Nanoparticle Synthesis:

This compound can be employed as a stabilizing agent or a template in the synthesis of various nanoparticles, such as metallic or polymeric nanoparticles. The primary methods where such a surfactant is beneficial are emulsion polymerization and microemulsion synthesis.